molecular formula C23H16N2O4S B15041764 3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B15041764
M. Wt: 416.5 g/mol
InChI Key: PIOCCSAKADOZFV-YBFXNURJSA-N
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Description

3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the furan and benzoic acid moieties. Key steps include:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with the thiazolo[3,2-a]benzimidazole intermediate.

    Attachment of the Benzoic Acid Group: The final step involves the coupling of the furan-thiazolo[3,2-a]benzimidazole intermediate with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole Derivatives: Compounds with similar core structures but different substituents.

    Furan-Containing Compounds: Molecules that include the furan ring but differ in other structural aspects.

    Benzoic Acid Derivatives: Compounds with the benzoic acid moiety but varying in other parts of the structure.

Uniqueness

3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid is unique due to its combination of the thiazolo[3,2-a]benzimidazole core, furan ring, and benzoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[5-[(E)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H16N2O4S/c1-12-8-13(2)20-17(9-12)25-21(26)19(30-23(25)24-20)11-16-6-7-18(29-16)14-4-3-5-15(10-14)22(27)28/h3-11H,1-2H3,(H,27,28)/b19-11+

InChI Key

PIOCCSAKADOZFV-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)SC3=N2)C

Origin of Product

United States

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